Dichloro Halosulfuron

Description

Historical Context of Sulfonylurea Herbicides

The journey of sulfonylurea herbicides began in 1975 with their discovery by DuPont Crop Protection. nih.gov This class of herbicides marked a revolutionary step in crop protection technology, introducing a novel mode of action that targets the enzyme acetolactate synthase (ALS), which is crucial for plant growth. nih.govresearchgate.net The first commercialization of a sulfonylurea herbicide occurred in 1982 for use in wheat and barley crops. nih.gov

Academic Significance of Halosulfuron (B143276) in Contemporary Agroecosystems

Halosulfuron-methyl (B1672931), a prominent member of the sulfonylurea family, is a post-emergence herbicide valued for its effectiveness against sedges and certain broad-leaved weeds. researchgate.net Its mode of action, like other sulfonylureas, is the inhibition of the acetolactate synthase (AHAS) enzyme, which disrupts the biosynthesis of essential amino acids in susceptible plants. researchgate.netresearchgate.net

The academic significance of halosulfuron lies in its selective nature, allowing for weed control in various crops, including maize, sugarcane, and rice, as well as in turfgrass and ornamental settings, without causing harm to the desired plants. nih.govwikipedia.org Research has extensively documented its efficacy, particularly in managing problematic weeds like purple and yellow nutsedge. nih.gov Studies have explored its systemic properties, noting its absorption through both leaves and roots and subsequent translocation within the plant. researchgate.net

Evolution of Research Trajectories for Halosulfuron

Initial research on halosulfuron-methyl centered on establishing its efficacy and selectivity in various cropping systems. herts.ac.uk Subsequent research trajectories have broadened to address several key areas:

Weed Resistance Management: As with many herbicides, the potential for weed populations to develop resistance is a significant concern. Research has focused on understanding the mechanisms of resistance to ALS inhibitors and developing integrated weed management strategies to mitigate this issue.

Environmental Fate and Dissipation: Studies have investigated the behavior of halosulfuron-methyl in the environment, including its degradation in soil and potential for leaching. wikipedia.org Factors influencing its persistence, such as soil type, temperature, and moisture, have been a key area of investigation. wikipedia.org

Phytotoxicity and Crop Safety: Research has been conducted to determine the tolerance of various crops to halosulfuron-methyl and to identify any potential for injury under specific conditions.

Formulation and Adjuvant Technology: Efforts have been made to optimize the performance of halosulfuron-methyl through improved formulations and the use of adjuvants to enhance its uptake and efficacy.

The "Dichloro Halosulfuron" Question

A search for the specific term "this compound" yields a listing from a chemical supplier with the molecular formula C11H12Cl2N6O5S. This formula differs from that of the well-documented halosulfuron and its methyl ester, which are mono-chlorinated compounds. However, a comprehensive review of scientific literature, patent databases, and regulatory documents does not provide any substantial information on the synthesis, properties, or herbicidal activity of a "this compound."

This lack of data prevents a scientifically accurate discussion on its historical context, academic significance, or research evolution as a distinct compound. It is plausible that "this compound" may be a developmental code, a non-commercialized research chemical, or a misnomer for another compound. Without further peer-reviewed data, any detailed exposition on this specific chemical would be speculative.

Structure

3D Structure

Properties

Molecular Formula |

C11H12Cl2N6O5S |

|---|---|

Molecular Weight |

411.2 g/mol |

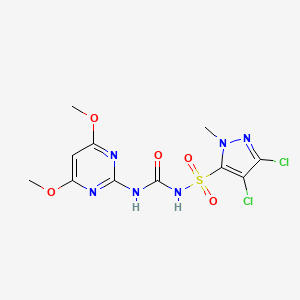

IUPAC Name |

1-(4,5-dichloro-2-methylpyrazol-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea |

InChI |

InChI=1S/C11H12Cl2N6O5S/c1-19-9(7(12)8(13)17-19)25(21,22)18-11(20)16-10-14-5(23-2)4-6(15-10)24-3/h4H,1-3H3,(H2,14,15,16,18,20) |

InChI Key |

NEZBDCUJUPZKCF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)Cl)Cl)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC |

Origin of Product |

United States |

Mechanisms of Action and Physiological Responses in Plants

Biochemical Target Site Interaction

The primary target of dichloro halosulfuron (B143276) at the molecular level is the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). cornell.edu This enzyme plays a critical role in the biosynthesis of essential amino acids.

Dichloro halosulfuron acts as a potent inhibitor of the acetolactate synthase (ALS) enzyme. cornell.edubiorxiv.org This inhibition is the foundational step in its herbicidal activity. The herbicide binds to the ALS enzyme, preventing it from carrying out its normal catalytic function. biorxiv.orgnih.gov This blockage of the enzymatic pathway is highly specific. In some cases, resistance to halosulfuron has been observed in weed biotypes due to a single amino acid substitution, such as the Tryptophan 574 to Leucine change in the ALS gene, which makes the enzyme significantly less sensitive to the herbicide. weedscience.orgnih.gov For instance, in resistant yellow nutsedge, the ALS enzyme was found to be 2540 times less responsive to halosulfuron compared to the susceptible biotype. nih.gov

Herbicide Uptake and Translocation within Plant Systems

For this compound to be effective, it must first enter the plant and then move to its site of action in the meristematic tissues. This process involves both foliar and root absorption, followed by systemic transport through the plant's vascular network. agropages.comepa.gov

This compound is rapidly absorbed through the leaves of plants. cornell.eduagropages.com The waxy cuticle of the leaf surface presents a barrier, but the herbicide is capable of penetrating this layer. pressbooks.pub Studies have shown that the majority of the applied herbicide can be absorbed within 24 hours. agropages.com The rate and extent of foliar absorption can be influenced by environmental factors and the specific characteristics of the plant's leaf surface. pressbooks.pubcambridge.org For example, research on ¹⁴C-labeled halosulfuron showed that absorption increased over time, with 10% of the applied amount absorbed at 6 hours and 74% by 96 hours after treatment. researchgate.net

In addition to foliar uptake, this compound can also be absorbed by the roots from the soil. agropages.comregulations.gov Once absorbed by either the roots or leaves, the herbicide is translocated systemically throughout the plant. google.comgoogleapis.com This systemic movement ensures that the herbicide reaches the active growing points (meristems), where the inhibition of ALS has the most significant impact. cornell.edu

This compound is translocated via both the xylem and phloem vascular systems. cornell.edu Transport in the xylem, which primarily moves water and minerals from the roots to the rest of the plant, is a largely passive, unidirectional process. letstalkacademy.comyoutube.com In contrast, transport in the phloem, which moves sugars and other organic molecules from source tissues (like leaves) to sink tissues (like roots and growing points), is an active, bidirectional process. letstalkacademy.comlibretexts.orgsavemyexams.com The ability of this compound to move in both vascular systems allows for its thorough distribution throughout the plant, ensuring it reaches the meristematic tissues where it can effectively inhibit amino acid synthesis and cause plant death. cornell.eduusp.br

Data Tables

Table 1: Absorption of ¹⁴C-Halosulfuron Over Time

| Time After Treatment (Hours) | Percentage of Applied ¹⁴C-Halosulfuron Absorbed |

| 6 | 10% |

| 12 | 25% |

| 24 | 37% |

| 48 | 57% |

| 96 | 74% |

Source: Adapted from research on ¹⁴C-halosulfuron absorption in grafted eggplant and tomato. researchgate.net

Table 2: Translocation of ¹⁴C-Halosulfuron in Tomato and Eggplant Seedlings

| Plant Part | Percentage of Applied ¹⁴C-Halosulfuron Translocated |

| Scion-shoot | 0.33% - 2.66% |

| Rootstock-shoot | 0.06% - 0.54% |

| Root | 0.24% - 0.56% |

Source: Adapted from a study on ¹⁴C-halosulfuron translocation, showing minimal but increasing movement to other plant parts over 96 hours. researchgate.net

Molecular and Cellular Responses in Susceptible Biotypes

Growth Inhibition and Meristematic Area Effects

This compound, a member of the sulfonylurea class of herbicides, acts as a potent inhibitor of plant growth, particularly in susceptible species. cornell.eduwikipedia.org Its primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). cornell.eduwikipedia.org This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. cornell.edu The inhibition of ALS halts the production of these essential amino acids, leading to a cessation of protein synthesis and, consequently, cell division and plant tissue growth. umn.edu

This disruption of amino acid synthesis has a profound and rapid impact on the meristematic areas of the plant, which are regions of active cell division and growth. Within a few hours of application, the growth of treated susceptible plants is inhibited. cornell.edu This inhibition prevents the weed from competing with the crop for resources. cornell.edu The meristematic tissues, including the growing points of shoots and roots, are particularly affected, leading to a general stunting of the plant. wikipedia.orgncsu.edu In some cases, this can manifest as abnormal development, such as twisting of the plant. vt.edu

Chlorosis and Necrosis Development

Following the initial growth inhibition, susceptible plants treated with this compound exhibit visible symptoms of chlorosis and necrosis. cornell.eduncsu.edu Chlorosis, the yellowing of plant tissue due to a lack of chlorophyll (B73375), typically appears first in the meristematic areas. cornell.edunzpps.org This is often observed as a pale green to yellow blotching on the leaves emerging from the whorl. nzpps.org

As the effects of the herbicide progress, the chlorosis becomes more generalized, spreading throughout the foliage. cornell.edu This is followed by necrosis, which is the death of plant tissue. cornell.edu Necrosis also begins in the meristematic regions and then extends to other parts of the plant. cornell.eduncsu.edu The combination of severe chlorosis and necrosis ultimately leads to the death of the susceptible plant, typically within one to two weeks of treatment. cornell.eduagroconsultasonline.com In some instances, high concentrations of the herbicide can lead to more rapid and severe symptoms, including chloroplast damage and membrane leakage, which contribute to the necrotic process. frontiersin.org

Basis of Differential Selectivity in Crop Species

The selective action of this compound, which allows it to control susceptible weeds in tolerant crop species, is primarily based on the differential rates at which the herbicide is metabolized by different plants. cornell.eduusda.gov

Differential Metabolic Degradation in Tolerant Species

Tolerant crop species, such as corn and wheat, possess the ability to rapidly metabolize this compound into non-phytotoxic compounds. cornell.eduresearchgate.net This metabolic degradation occurs at a significantly faster rate in tolerant plants compared to susceptible ones. researchgate.net Research has shown that the metabolic half-life of sulfonylurea herbicides in tolerant crops can be as short as 1 to 5 hours, whereas in sensitive species, it can exceed 20 hours. researchgate.net

The primary metabolic pathway in tolerant species like corn involves the hydroxylation of the pyrimidine (B1678525) ring, followed by a rapid conjugation with glucose. researchgate.net In wheat, a different pathway, O-demethylation of the methoxy (B1213986) group on the pyrimidine ring, is predominant. researchgate.net These modifications render the herbicide inactive, allowing the crop to survive and grow. In contrast, susceptible species like soybean show very little metabolism of the herbicide, leading to the accumulation of the phytotoxic parent compound and subsequent plant death. researchgate.net

Enzyme-Mediated Detoxification Mechanisms in Crop Plants

The metabolic degradation of this compound in tolerant crops is facilitated by specific enzyme systems. This detoxification process generally occurs in phases. Phase I involves the initial conversion of the herbicide molecule into a more hydrophilic form, often through oxidation reactions catalyzed by enzymes like cytochrome P450 monooxygenases (P450s). usda.govbioone.org

Following this initial modification, the molecule enters Phase II, where it is conjugated with endogenous molecules such as glucose or glutathione (B108866). usda.govbioone.org This conjugation is catalyzed by enzymes like glucosyltransferases and glutathione S-transferases (GSTs). bioone.orgcambridge.org These conjugation reactions further increase the water solubility of the herbicide metabolite and reduce its toxicity. bioone.org Finally, in Phase III, the conjugated metabolites are transported and sequestered into vacuoles or incorporated into cell wall components, effectively removing them from sites of metabolic activity. usda.gov

The expression and activity of these detoxification enzymes, particularly P450s and GSTs, are significantly higher in tolerant crop species. frontiersin.org This enhanced enzymatic capacity is a key factor in their ability to rapidly metabolize and detoxify this compound, forming the basis of its selective use in agriculture. usda.govcambridge.org

Environmental Fate and Transformation Pathways

Degradation in Soil Environments

The breakdown of Dichloro Halosulfuron (B143276) in soil is a multifaceted process involving chemical hydrolysis and microbial metabolism, with rates varying based on soil properties.

Chemical hydrolysis is a significant pathway for the degradation of Dichloro Halosulfuron. The rate of this process is highly dependent on the pH of the soil. epa.gov Generally, hydrolysis is faster in both acidic and alkaline conditions compared to neutral pH. usda.govnih.gov

Under acidic conditions (e.g., pH 5), the primary degradation mechanism involves the cleavage of the sulfonylurea bridge. epa.gov This leads to the formation of separate ring structures. Conversely, under alkaline conditions (e.g., pH 9), a different mechanism dominates, involving the elimination of sulfur dioxide and a carboxamide group, followed by a rearrangement to form a bridged product. epa.gov The half-life of this compound due to hydrolysis can range from approximately 17.6-19.5 hours at pH 9 to 24-28.9 days at pH 5. epa.gov

Table 1: Hydrolysis Half-life of this compound at Different pH Levels

Under aerobic conditions, biodegradation is an important degradation process for this compound. epa.gov The persistence of the compound in soil, as measured by its half-life, varies depending on the soil type. For instance, in laboratory studies, aerobic soil metabolism half-lives of 11 and 16 days have been reported in two different soils. epa.gov Field dissipation studies have shown a wider range of half-lives, from 4 to 81 days. epa.gov In a Sable silty clay loam soil, the half-life was reported as 13.7-18.3 days, while in a Sarpy sandy loam soil, it was 8.3-13.6 days. epa.gov Mineralization to carbon dioxide has been observed, particularly in alkaline soils. epa.gov

In anaerobic soil environments, hydrolysis appears to be the predominant degradation pathway. epa.gov Studies on anaerobic aquatic metabolism, which can provide insights into anaerobic soil processes, show that the majority of the compound remains in the water phase and degrades via hydrolysis. epa.gov Reported half-lives in a clay loam soil under anaerobic aquatic conditions ranged from 18.8 to 27.2 days. epa.gov

The degradation of this compound in soil results in the formation of several metabolites. The primary degradates identified in both acidic and alkaline soils include aminopyrimidine and 3-chlorosulfonamide ester, which result from the cleavage of the sulfonylurea bridge. epa.gov Other observed metabolites include 3-chlorosulfonamide acid, this compound acid, and this compound guanidine (B92328). epa.gov In alkaline soils, a rearrangement ester is also a notable degradate. epa.gov Some of these degradates, such as aminopyrimidine and 3-chlorosulfonamide ester, are considered to be resistant to further degradation. epa.gov

Degradation in Aquatic Environments

The fate of this compound in water is primarily governed by chemical hydrolysis, with its stability being significantly influenced by the pH of the water.

Similar to soil environments, hydrolysis is a key degradation process for this compound in aqueous solutions, and its rate is strongly pH-dependent. usda.govnih.gov The hydrolysis is significantly faster in both acidic and basic solutions compared to neutral conditions. usda.govnih.gov At pH 5, the half-life has been reported to be between 24 and 28.9 days, while at pH 7, it is between 13.9 and 14.9 days. epa.gov In alkaline conditions at pH 9, the hydrolysis is much more rapid, with a half-life of 17.6 to 19.5 hours. epa.gov The degradation pathways in aqueous solutions mirror those in soil, with sulfonylurea bridge cleavage occurring in acidic to neutral conditions and a bridge contraction rearrangement occurring in alkaline conditions. usda.govnih.gov

Table 2: Mentioned Compounds

Photolysis Processes

Photodegradation, the breakdown of compounds by light, is generally not considered a primary dissipation route for halosulfuron. epa.govapvma.gov.au Studies have shown that halosulfuron-methyl (B1672931) is relatively stable to photolysis both in solution and on soil surfaces. apvma.gov.au While direct photolysis, the process where a molecule absorbs light and undergoes a reaction, is possible for pesticides that have a UV-visible absorption at wavelengths greater than 290 nm, it is a minor decomposition process for sulfonylureas like halosulfuron. usda.govnih.gov The primary mechanisms for the environmental breakdown of halosulfuron are chemical hydrolysis and microbial degradation. usda.gov

Identification of Aqueous Degradation Products

The degradation of halosulfuron in aqueous environments is primarily driven by hydrolysis, a chemical reaction with water. This process is pH-dependent and results in the cleavage of the sulfonylurea bridge, leading to the loss of herbicidal activity. usda.govresearchgate.net

Several degradation products have been identified in aqueous and soil metabolism studies. The main metabolites include:

3-chlorosulfonamide ester epa.gov

Aminopyrimidine epa.gov

3-chlorosulfonamide acid epa.gov

MON 12000 acid epa.gov

MON 12000 guanidine epa.gov

MON 12000 rearrangement ester epa.gov

Under anaerobic aquatic conditions, hydrolysis is the predominant degradation pathway. epa.gov In these conditions, the majority of the radioactivity has been observed to be associated with the pond water, with reported half-lives ranging from 18.8 to 27.2 days in a clay loam soil at pH 7. epa.gov The formation of a "rearrangement ester" is more favored in homogeneous aqueous solutions than in heterogeneous soil media, which may account for the smaller amounts of this product found in alkaline soils. epa.gov

Volatilization and Mobility in Environmental Compartments

The movement of this compound between air, water, and soil is a key aspect of its environmental fate. This is influenced by its partitioning behavior, leaching potential, and sorption characteristics.

Air-Water Partitioning

Leaching Potential in Soil Profiles

Leaching is the process by which a substance moves downward through the soil profile with percolating water. unl.edu Halosulfuron has been shown to be mobile in soil. chemijournal.com Its leaching potential is influenced by several factors, including soil type, pH, and the amount of rainfall or irrigation. unl.eduusda.gov

Table 1: Factors Influencing Herbicide Leaching Potential

| Factor | Influence on Leaching |

|---|---|

| Solubility | Higher solubility increases leaching potential. unl.edu |

| Soil Adsorption | Lower adsorption increases leaching potential. unl.edu |

| Persistence (Half-life) | Longer half-life increases leaching potential. unl.edu |

| Soil Texture | Leaching is generally higher in sandy soils compared to clay soils. usda.gov |

| Rainfall/Irrigation | Increased water movement through the soil profile increases leaching. unl.edu |

| Soil pH | Affects solubility and adsorption; for some herbicides, higher pH increases mobility. usda.gov |

Sorption Dynamics in Soil

Sorption is the process where a chemical binds to soil particles. This process is crucial as it affects the availability of the pesticide for degradation, uptake by plants, and movement through the soil. researchgate.net The sorption of halosulfuron-methyl is influenced by soil properties, particularly organic carbon content and pH. researchgate.netnih.gov

Sorption is generally higher in soils with higher organic carbon content. researchgate.netnih.gov It is inversely correlated with soil pH, meaning that as the pH of the soil increases, the sorption of halosulfuron decreases. researchgate.netnih.gov Clay content has also been identified as an important factor in determining the extent of herbicide adsorption. nih.gov The Freundlich equation is often used to describe the sorption isotherms of pesticides like halosulfuron-methyl in soil. researchgate.net

Table 2: Soil Properties Affecting Halosulfuron Sorption

| Soil Property | Effect on Sorption |

|---|---|

| Organic Carbon Content | Positively correlated; higher organic carbon leads to higher sorption. researchgate.net |

| Soil pH | Inversely correlated; higher pH leads to lower sorption. researchgate.net |

| Clay Content | Can be an important factor in determining adsorption. nih.gov |

| Cation Exchange Capacity | No significant correlation observed for halosulfuron-methyl. researchgate.net |

Herbicide Resistance Mechanisms in Weed Populations

Classification of Resistance Mechanisms

Weed populations can develop resistance to herbicides through various biological pathways. These adaptations are generally classified based on whether they involve a modification of the herbicide's direct molecular target within the plant.

Target-Site Resistance (TSR)

Target-site resistance (TSR) occurs when genetic modifications alter the herbicide's target protein, reducing or eliminating the herbicide's ability to bind to it and exert its phytotoxic effect. unl.edunih.gov For acetolactate synthase (ALS) inhibitors like halosulfuron (B143276), this resistance is primarily focused on the ALS enzyme itself.

The most prevalent mechanism of resistance to ALS-inhibiting herbicides involves specific point mutations in the ALS gene. researchgate.netpressbooks.pub These single nucleotide polymorphisms result in amino acid substitutions at critical positions within the ALS enzyme, which is essential for the biosynthesis of branched-chain amino acids. unl.eduresearchgate.net The altered enzyme structure prevents the herbicide molecule from binding effectively, thus allowing the enzyme to function even in the presence of the herbicide.

Research has identified several key amino acid positions in the ALS protein where substitutions can confer resistance. While not all mutations provide resistance to every ALS-inhibiting herbicide, they often result in cross-resistance to multiple herbicides within the same chemical family and sometimes across different families that share the same mode of action. For instance, a study on Cyperus amuricus resistant to imazethapyr (B50286) also demonstrated cross-resistance to halosulfuron. Sequencing of the ALS gene in these resistant plants revealed a tryptophan-to-leucine substitution at position 574 (Trp574Leu), which was responsible for the resistance phenotype. researchgate.net Other mutations at positions such as Proline-197 (Pro-197), Alanine-122 (Ala-122), Aspartate-376 (Asp-376), and Serine-653 (Ser-653) are also frequently implicated in resistance to sulfonylurea herbicides. pressbooks.pubresearchgate.netnih.gov The specific mutation dictates the pattern and level of resistance to different ALS inhibitors. nih.gov

Table 1: Common ALS Gene Mutations Conferring Resistance to ALS-Inhibiting Herbicides

| Mutation Site | Amino Acid Substitution | Herbicide Class Resistance | Reference |

| Trp-574 | Leucine (Leu) | Sulfonylureas, Imidazolinones | researchgate.netnih.gov |

| Pro-197 | Alanine, Arginine, Gln, Leu, Ser, Thr | Sulfonylureas | nih.govfrontiersin.org |

| Ala-122 | Threonine, Valine, Asparagine | Imidazolinones | researchgate.net |

| Asp-376 | Glutamate (Glu) | Sulfonylureas, Imidazolinones, and others | researchgate.net |

| Ser-653 | Asparagine (Asn) | Imidazolinones | pressbooks.pub |

A less common, yet significant, TSR mechanism is the overexpression or duplication of the target gene. mdpi.com In this scenario, the plant produces an elevated amount of the target enzyme, in this case, the ALS enzyme. Although the individual enzyme molecules may still be susceptible to the herbicide, their sheer numbers overwhelm the herbicide at standard application rates. A certain amount of the enzyme remains unbound and functional, allowing the plant to continue producing essential amino acids and survive.

For example, studies on Digitaria sanguinalis resistant to the ALS inhibitor nicosulfuron (B1678754) have identified cases where resistance is not due to a target-site mutation but rather to an increased expression of the ALS gene. In one such case, the ALS gene expression in the resistant population was over two times higher than in the susceptible population following herbicide treatment. frontiersin.orgnih.gov This overexpression was induced by the herbicide application itself and was not a result of an increase in the ALS gene copy number. frontiersin.orgnih.gov While specific research on halosulfuron is limited, this mechanism of induced gene expression is a documented form of resistance to other sulfonylurea herbicides and represents a potential pathway for the evolution of resistance to Dichloro Halosulfuron. frontiersin.orgfrontiersin.org

Non-Target-Site Resistance (NTSR)

Non-target-site resistance (NTSR) encompasses mechanisms that prevent a lethal dose of the herbicide from reaching its target site. mdpi.com These mechanisms are generally more complex and can confer resistance to multiple herbicides with different modes of action.

One of the most critical NTSR mechanisms is the enhanced metabolic degradation of the herbicide. mdpi.com Resistant plants can more rapidly detoxify the herbicide into non-toxic or less toxic compounds before it can reach the ALS enzyme in sufficient quantities. This metabolic resistance is often polygenic, involving several enzyme families. mdpi.com

A primary group of enzymes involved in the metabolic detoxification of many herbicides, including ALS inhibitors, is the cytochrome P450 monooxygenases (P450s). nih.govnih.gov This large and diverse family of enzymes catalyzes oxidative reactions that are the first step in the degradation (Phase I metabolism) of many foreign compounds, including herbicides. mdpi.com In resistant weeds, certain P450 genes may be constitutively overexpressed or induced upon herbicide exposure, leading to a faster rate of herbicide breakdown. nih.govnih.gov

The involvement of P450s in resistance to sulfonylurea herbicides has been demonstrated in numerous weed species. nih.govbohrium.comconicet.gov.ar For instance, in a population of Lolium perenne resistant to the sulfonylurea herbicide iodosulfuron, pre-treatment with a known P450 inhibitor significantly reduced the level of resistance, confirming the role of enhanced P450-mediated metabolism. bohrium.comfigshare.com Similarly, P450 inhibitors like malathion (B1675926) and piperonyl butoxide (PBO) have been shown to partially reverse resistance to nicosulfuron in Digitaria sanguinalis, indicating that P450 activity is a key component of the resistance mechanism. frontiersin.orgnih.gov While direct evidence for this compound metabolism by specific P450s is an area of ongoing research, the well-documented role of these enzymes in detoxifying other structurally similar sulfonylurea herbicides strongly suggests their involvement in NTSR to halosulfuron. bohrium.comconicet.gov.ar

Enhanced Metabolic Degradation

Involvement of Glutathione (B108866) S-Transferases (GSTs) and Glucosyl Transferases

Enhanced metabolic detoxification is a primary mechanism of non-target-site herbicide resistance. researchgate.net Within this category, Glutathione S-Transferases (GSTs) and Glucosyl Transferases (GTs) play a significant role by catalyzing the detoxification of herbicides. nih.govnih.gov

GSTs are a diverse family of enzymes that detoxify herbicides by conjugating them with the tripeptide glutathione, rendering them more water-soluble and less toxic. uppersouthplatte.org This process facilitates their subsequent sequestration into vacuoles or cell walls. The overexpression of specific GSTs has been linked to resistance against multiple herbicide classes. nih.gov For instance, research has demonstrated that a phi (F) class GST, AmGSTF1, is a key factor in multiple-herbicide resistance in black-grass (Alopecurus myosuroides), a problematic weed in cereal crops. nih.gov Similarly, in waterhemp (Amaranthus tuberculatus), GSTs, along with cytochrome P450s, are implicated in metabolizing S-metolachlor. advancedsciencenews.com While direct evidence for halosulfuron is being researched, the established role of GSTs in detoxifying other herbicides, such as atrazine (B1667683), suggests a probable mechanism for resistance to sulfonylureas as well. uppersouthplatte.org

Glucosyl Transferases (GTs) also contribute to herbicide metabolism by glycosylating the herbicide molecule, which involves adding a glucose moiety. This action increases the herbicide's polarity and water solubility, which typically reduces its phytotoxicity and facilitates its transport to and sequestration within the vacuole. Transcriptomic studies in resistant weeds have often identified the upregulation of GT genes as a key component of the resistance mechanism. nih.gov

Reduced Herbicide Absorption and Translocation

For a herbicide to be effective, it must be absorbed by the plant and translocated to its site of action. frontiersin.org Some resistant weed biotypes have evolved mechanisms to limit one or both of these processes. nih.gov

Reduced absorption can occur due to modifications in the plant's cuticle, such as increased wax content, which creates a more formidable barrier to herbicide entry. ucdavis.edu However, a more commonly observed mechanism is reduced translocation. frontiersin.org Once absorbed, the herbicide's movement away from the point of entry to other parts of the plant is restricted. ucdavis.edu Autoradiography studies using radiolabeled herbicides have provided clear evidence of this phenomenon. In resistant biotypes of prickly lettuce, for example, reduced translocation of 14C-labeled 2,4-D from the treated leaves was observed compared to susceptible biotypes. frontiersin.org Similar patterns have been noted in other species, where the herbicide remains concentrated in the treated leaf, preventing it from reaching the meristematic tissues where it exerts its phytotoxic effects. frontiersin.orgdoaj.org This restricted movement is often linked to enhanced metabolism or sequestration within the treated leaf. frontiersin.org

Sequestration Mechanisms

Sequestration is a mechanism whereby the herbicide, or its metabolized conjugates, is compartmentalized away from its target site, typically within the cell's vacuole. nih.gov This process effectively isolates the toxic compound, preventing it from interfering with vital cellular processes. frontiersin.org

Vacuolar sequestration is a well-documented NTSR mechanism for various herbicides, including glyphosate. nih.gov The process often involves transporters on the vacuolar membrane (tonoplast) that actively pump the herbicide or its metabolites into the vacuole. This mechanism is frequently coupled with metabolic detoxification; for example, the glutathione or glucose conjugates of a herbicide, formed by GSTs or GTs, are often the substrates for these vacuolar pumps. nih.gov Autoradiogram studies that show restricted movement of a herbicide within a plant can be indicative of rapid sequestration in the cells of the treated area. uppersouthplatte.org

Evolutionary Dynamics of Halosulfuron Resistance

The evolution of herbicide resistance in weed populations is a compelling example of rapid adaptation driven by strong selection pressure. umich.eduresearchgate.net The repeated use of a single herbicide or herbicides with the same mode of action selects for rare, naturally occurring individuals with traits that allow them to survive the chemical application. researchgate.net These survivors reproduce, passing the resistance traits to their offspring, leading to a gradual increase in the frequency of resistant individuals within the population. ucdavis.edu

The genetic basis for resistance can be simple, arising from a mutation in a single gene (target-site resistance), or complex and polygenic, involving multiple genes that contribute to non-target-site resistance. nih.gov NTSR is thought to evolve from pre-existing stress response pathways within the plant, with selection acting on standing genetic variation at numerous gene loci. nih.govucdavis.edu

Cross-Resistance Patterns

Cross-resistance occurs when a weed population develops resistance to a specific herbicide and, as a result, also becomes resistant to other herbicides with the same mode of action, even if they have not been previously exposed to them. hracglobal.com This is a common phenomenon with herbicides that inhibit the acetolactate synthase (ALS) enzyme, such as sulfonylureas like halosulfuron.

Resistance to ALS inhibitors is frequently caused by a mutation in the ALS gene, which alters the herbicide's binding site on the enzyme. hracglobal.com A single mutation can confer varying levels of resistance to different chemical families of ALS inhibitors (e.g., sulfonylureas, imidazolinones, triazolopyrimidines). hracglobal.com For example, a Cyperus difformis population in Korea confirmed to be resistant to the sulfonylurea imazosulfuron (B37595) also exhibited cross-resistance to other sulfonylureas (bensulfuron-methyl, cyclosulfamuron, pyrazosulfuron-ethyl) and an imidazolinone (imazapyr). nih.govbohrium.com This demonstrates that a single resistance mechanism can provide broad resistance across a class of herbicides. Non-target-site mechanisms, such as enhanced metabolism, can also lead to unpredictable cross-resistance patterns. researchgate.net

Table 1: Cross-Resistance Patterns in a Sulfonylurea-Resistant Cyperus difformis Biotype This table is interactive. You can sort the data by clicking on the column headers.

| Herbicide | Chemical Family | Mode of Action | Resistance Status |

|---|---|---|---|

| Imazosulfuron | Sulfonylurea | ALS Inhibitor | Resistant |

| Bensulfuron-methyl | Sulfonylurea | ALS Inhibitor | Cross-Resistant |

| Cyclosulfamuron | Sulfonylurea | ALS Inhibitor | Cross-Resistant |

| Pyrazosulfuron-ethyl | Sulfonylurea | ALS Inhibitor | Cross-Resistant |

| Bispyribac-sodium | Pyrimidinyl Thiobenzoate | ALS Inhibitor | Cross-Resistant |

| Imazapyr | Imidazolinone | ALS Inhibitor | Cross-Resistant |

| Imazaquin | Imidazolinone | ALS Inhibitor | Susceptible |

Data sourced from studies on a resistant Cyperus difformis accession. nih.govbohrium.com

Multiple Resistance Development

Multiple resistance is a more complex and challenging scenario where a weed population evolves resistance to two or more herbicides with different modes of action. hracglobal.com This can occur through the accumulation of different resistance mechanisms (e.g., both target-site and non-target-site resistance) within the same individual plant or population. nih.govhracglobal.com

For instance, a population of little seed canary grass (Phalaris minor) in India has developed multiple resistance to herbicides targeting three different sites of action: photosystem II, acetyl-CoA carboxylase (ACCase), and ALS. ppqs.gov.in The development of multiple resistance is often the result of sequential selection, where different herbicides are used over time, selecting for various resistance traits. hracglobal.com A weed biotype might first evolve resistance to an ALS inhibitor like halosulfuron, and subsequent use of an ACCase inhibitor to control the resistant population could then select for individuals also resistant to that mode of action. Enhanced metabolic detoxification, driven by enzymes like cytochrome P450s and GSTs, is a common mechanism underlying multiple resistance, as these enzymes can often degrade a wide range of chemical compounds. researchgate.netnih.gov

Research Methodologies for Resistance Characterization

Identifying and understanding herbicide resistance requires a combination of biological, biochemical, and molecular techniques. These methodologies are crucial for confirming resistance, elucidating the underlying mechanisms, and developing effective management strategies. researchgate.net

Table 2: Common Methodologies for Characterizing Herbicide Resistance This table is interactive. You can sort the data by clicking on the column headers.

| Methodology | Purpose | Description | Key Findings |

|---|---|---|---|

| Whole-Plant Bioassay | Confirm resistance and quantify the level of resistance. | Seeds from suspected resistant and known susceptible populations are grown and treated with a range of herbicide doses. Plant survival or biomass reduction is measured. | Determines the Resistance Index (RI) or the dose required for 50% growth reduction (GR50), providing a quantitative measure of resistance. mdpi.comresearchgate.net |

| Enzyme Activity Assay | Determine if resistance is due to an altered target site. | The target enzyme (e.g., ALS for halosulfuron) is extracted from resistant and susceptible plants and its activity is measured in the presence of the herbicide. | A higher concentration of herbicide needed to inhibit the enzyme from the resistant plant indicates target-site resistance. nih.govbohrium.com |

| Molecular Sequencing | Identify specific mutations conferring target-site resistance. | The gene encoding the target protein (e.g., the ALS gene) is sequenced from resistant and susceptible plants to identify mutations. | Pinpoints specific amino acid substitutions (e.g., Pro-197 or Trp-574 in ALS) responsible for resistance. researchgate.netmdpi.com |

| Metabolism Studies | Investigate the role of enhanced detoxification. | Plants are treated with a radiolabeled herbicide (e.g., 14C-halosulfuron). The rate of herbicide breakdown and the identity of metabolites are analyzed using techniques like HPLC or LC-MS/MS. mdpi.comnih.gov | Faster metabolism of the herbicide in resistant plants compared to susceptible ones indicates metabolic resistance. |

| Synergist Studies | Implicate specific enzyme families in metabolic resistance. | Plants are treated with the herbicide alone or in combination with a synergist, which is a chemical that inhibits a specific class of metabolic enzymes (e.g., malathion for P450s). | If the synergist restores the herbicide's effectiveness against the resistant population, it confirms the involvement of that enzyme family in the resistance mechanism. advancedsciencenews.comresearchgate.net |

| Transcriptomics (RNA-Seq) | Identify candidate genes involved in non-target-site resistance. | The expression levels of all genes are compared between resistant and susceptible plants, with or without herbicide treatment. | Identifies the upregulation of genes encoding detoxification enzymes (P450s, GSTs, GTs) or transporters in resistant plants. nih.govmdpi.com |

Dose-Response Bioassays

Dose-response bioassays are fundamental experiments in herbicide resistance research. researchgate.net These assays quantify the level of resistance in a weed population by exposing plants to a range of herbicide concentrations and measuring the subsequent biological response, such as biomass reduction or survival rate. researchgate.netmdpi.com By comparing the dose required to achieve a certain level of control (e.g., 50% growth reduction, or GR₅₀) in a suspected resistant population to that of a known susceptible population, a resistance index (RI) can be calculated.

A study screening for resistance in cleavers (Galium aparine) populations between 2017 and 2020 found varying levels of resistance to halosulfuron-methyl (B1672931). The percentage of populations exhibiting resistance fluctuated annually, indicating the dynamic nature of resistance evolution in field conditions. researchgate.net

Table 1: Frequency of Halosulfuron-Methyl Resistant Cleavers Populations (2017-2020) This interactive table provides data on the percentage of tested cleavers populations found to be resistant to halosulfuron-methyl over a four-year period. Source: researchgate.net

| Year | Percentage of Resistant Populations (%) |

|---|---|

| 2017 | 26.67 |

| 2018 | 27.27 |

| 2019 | 50.00 |

Absorption and Translocation Studies

Differential absorption and translocation can contribute to herbicide tolerance, although they are less commonly the primary mechanism for high-level resistance to ALS inhibitors. These studies typically use a radiolabeled form of the herbicide (e.g., ¹⁴C-halosulfuron) to trace its movement throughout the plant.

Research comparing white bean (Phaseolus vulgaris), which has a degree of tolerance, and the more sensitive adzuki bean (Vigna angularis) provides insight into these processes. In adzuki bean, both the rate and total amount of halosulfuron-methyl absorption were greater than in white bean. proquest.com Furthermore, more of the absorbed herbicide was translocated to other parts of the plant, including the apex and roots, in the susceptible adzuki bean. proquest.com In contrast, studies on other species like cucumber, summer squash, pitted morningglory, and velvetleaf showed that none of the species translocated more than 23% of the absorbed halosulfuron out of the treated leaf, with negligible amounts moving towards the roots. rutgers.edu

Table 2: Comparative Absorption and Translocation of Halosulfuron This interactive table summarizes the differences in herbicide uptake and movement between the tolerant white bean and the susceptible adzuki bean. Source: proquest.com

| Parameter | White Bean (Tolerant) | Adzuki Bean (Susceptible) |

|---|---|---|

| Max. Herbicide Absorption | 65.3% | 75.7% |

| Time to 90% Absorption (t₉₀) | 40.1 hours | 26.2 hours |

| Max. Translocation out of Treated Leaf | 12.1% | 17.7% |

Metabolite Profiling in Resistant vs. Susceptible Biotypes

Enhanced metabolism is a significant non-target-site resistance (NTSR) mechanism. nih.gov This involves the rapid detoxification of the herbicide into non-toxic metabolites before it can reach its target site, the acetolactate synthase (ALS) enzyme. Metabolite profiling, often using techniques like liquid chromatography-mass spectrometry (LC-MS), compares the metabolic products in resistant and susceptible plants following herbicide application. nih.govfrontiersin.org

Studies have shown that differential metabolism is a key factor in the tolerance of certain species to halosulfuron-methyl. For example, in tolerant cucumber plants, less than 20% of the absorbed herbicide remained as the parent compound 96 hours after treatment, indicating rapid metabolism. rutgers.edu Conversely, in susceptible species like velvetleaf and summer squash, over 80% remained in its original, active form. rutgers.edu Similarly, the tolerance of white bean compared to adzuki bean is largely attributed to faster metabolism; the half-life of halosulfuron-methyl in white bean was less than 6 hours, compared to 16 hours in adzuki bean. proquest.com While these studies confirm the importance of metabolism, detailed metabolite profiling can identify the specific detoxification pathways and enzymatic systems (such as cytochrome P450 monooxygenases or glutathione S-transferases) involved. nih.govnih.gov

Molecular Genetic Analysis (e.g., Gene Sequencing, Expression Profiling)

The most common mechanism of resistance to halosulfuron-methyl and other ALS-inhibiting herbicides is target-site resistance (TSR). open-source-biology.com This is typically caused by single nucleotide polymorphisms (SNPs) in the ALS gene, which result in an amino acid substitution in the enzyme. nih.gov This altered enzyme structure reduces the binding affinity of the herbicide, rendering it ineffective.

Gene Sequencing: DNA sequencing of the ALS gene from resistant and susceptible plants is the definitive method for identifying target-site mutations. frontiersin.org For sulfonylurea herbicides, mutations at specific codons are well-documented to confer resistance. The most frequent substitutions occur at Proline-197, but changes at Aspartate-376 and Tryptophan-574 also confer high levels of resistance to this chemical family. nih.govresearchgate.netfrontiersin.org For instance, a Pro-197-Thr mutation was found to make the ALS enzyme in Bromus japonicus 106-fold more tolerant to a sulfonylurea herbicide. frontiersin.org A double mutation (Pro197-Ser plus Trp574-Leu) has been identified in shepherd's-purse, conferring a high level of resistance. nih.gov

Expression Profiling: In some cases, resistance can be conferred by the overexpression of the ALS gene, leading to the production of a much larger quantity of the target enzyme, which overwhelms the herbicide. nih.govfrontiersin.org Quantitative real-time PCR (RT-qPCR) is used to compare the expression levels of the ALS gene in resistant and susceptible biotypes. However, studies on various weed species have shown that ALS gene expression in resistant populations can be higher than, lower than, or equal to that in susceptible populations, indicating the complexity of this mechanism. frontiersin.org

Table 3: Common Amino Acid Substitutions in the ALS Enzyme Conferring Resistance to Sulfonylurea Herbicides This interactive table lists key mutations within the ALS gene that prevent herbicides like halosulfuron-methyl from binding effectively. Sources: nih.govfrontiersin.orgfrontiersin.orgnih.gov

| Original Amino Acid | Codon Position | Common Substitution(s) |

|---|---|---|

| Proline | 197 | Serine, Threonine, Phenylalanine |

| Aspartate | 376 | Glutamate |

Interactions with Soil Microbial Communities and Bioremediation Potential

Impact on Microbial Community Structure and Diversity

Table 1: Research Findings on the Impact of Halosulfuron-methyl (B1672931) on Soil Bacterial Communities

| Research Focus | Key Finding | Reference |

|---|---|---|

| Overall Diversity | Application of Halosulfuron-methyl (HM) did not significantly alter the alpha or beta diversity of the soil bacterial community. | nih.gov |

| Population Dynamics | A drastic but temporary reduction in the microbial population was observed at 7 days after herbicide application, with recovery over time. | isws.org.in |

| Community Composition | While overall diversity was stable, some microbial populations were significantly altered by HM exposure. | nih.gov |

| Sensitive Groups | The bacterial population was found to be more sensitive to herbicide application than fungi and actinomycetes. | isws.org.in |

The application of halosulfuron-methyl can selectively influence microbial groups based on their metabolic capabilities and tolerance. Research has identified that certain functional groups are positively correlated with the concentration of halosulfuron-methyl in the soil, suggesting their involvement in its biodegradation. Specifically, the phylum Cyanobacteria and an unclassified genus within the Chloroflexi group KD4-96 were found to increase in abundance with higher concentrations of the herbicide nih.gov.

The interaction between halosulfuron-methyl and soil microbes is heavily mediated by the physicochemical properties of the soil. These properties affect the herbicide's bioavailability and, consequently, its impact on microorganisms. Sorption of halosulfuron-methyl is strongly correlated with the soil's organic carbon content and is inversely correlated with soil pH agropages.com.

Key soil properties have been identified as significant factors influencing the microbial community structure in the presence of this herbicide. A relationship analysis demonstrated that total nitrogen and total phosphorus concentrations were two of the primary factors that significantly shaped the microbial community structure in soils treated with halosulfuron-methyl nih.gov. The hydrolysis rate, a key degradation process, is also pH-dependent, occurring much faster in acidic or basic conditions than in neutral soil usda.gov.

Table 2: Correlation of Soil Properties with Halosulfuron-methyl's Microbial Interactions

| Soil Property | Correlation/Effect | Reference |

|---|---|---|

| Organic Carbon | Positively correlated with sorption, reducing bioavailability. | agropages.com |

| pH | Inversely correlated with sorption; hydrolysis is faster in acidic or basic pH. | agropages.comusda.gov |

| Total Nitrogen | A key factor significantly influencing microbial community structure. | nih.gov |

| Total Phosphorus | A key factor significantly influencing microbial community structure. | nih.gov |

Microbial Biodegradation Pathways

Biodegradation is the principal mechanism for the dissipation of sulfonylurea herbicides in the environment and is considered a practical and eco-friendly method for their removal nih.gov.

Several microbial species have been identified that can degrade sulfonylurea herbicides, including halosulfuron-methyl. An endophytic bacterium, Proteus sp. strain CD3, isolated from barnyard grass, has demonstrated the ability to effectively degrade halosulfuron-methyl, with a degradation rate of nearly 90% within five days under optimal conditions frontiersin.org. This strain also showed a broad degradation capability for other sulfonylureas like nicosulfuron (B1678754) and pyrazosulfuron (B1209395) frontiersin.org.

While specific degraders of halosulfuron-methyl are still being identified, research on other sulfonylureas provides insight into the types of microorganisms involved. Bacterial consortia, often showing higher degradation efficiency than single strains, have been found to degrade these herbicides nih.govnih.gov. Genera such as Bacillus, Pseudomonas, Rhodococcus, Methylopila, and Starkeya have been implicated in the degradation of various sulfonylurea compounds nih.govnih.govnih.gov.

Table 3: Examples of Microorganisms Involved in Sulfonylurea Herbicide Degradation

| Microorganism | Herbicide(s) Degraded | Reference |

|---|---|---|

| Proteus sp. CD3 | Halosulfuron-methyl, Nicosulfuron, Pyrazosulfuron | frontiersin.org |

| Methylopila sp. | Metsulfuron-methyl, Bensulfuron-methyl | nih.gov |

| Pseudomonas fluorescens | Nicosulfuron | researchgate.net |

| Alcaligenes faecalis | Nicosulfuron, Rimsulfuron, Tribenuron-methyl | researchgate.net |

| Bacillus subtilis | Sulfonylureas (general) | nih.gov |

| Rhodococcus sp. | Chlorimuron-ethyl | researchgate.net |

| Microbial Consortium L1 | Chlorimuron-ethyl | nih.gov |

The microbial breakdown of halosulfuron-methyl and other sulfonylureas proceeds through several enzymatic reactions. The primary degradation pathways involve the cleavage of the sulfonylurea bridge and hydrolysis of ester linkages agropages.comusda.govnih.gov.

Hydrolysis: This is a critical step in the detoxification of sulfonylurea herbicides. For halosulfuron-methyl, chemical hydrolysis readily occurs in acidic soils, leading to the cleavage of the sulfonylurea bridge to form aminopyrimidine and a 3-chlorosulfonamide metabolite agropages.com. Microorganisms can catalyze this breakdown through enzymes like hydrolases and esterases nih.gov. The esterase SulE, isolated from Hansschlegelia zhihuaiae, is known to detoxify various sulfonylureas through de-esterification nih.govresearchgate.net. Hydrolysis of the ester group on halosulfuron-methyl is also a documented degradation step agropages.com.

Dechlorination: Given that halosulfuron-methyl is a chlorinated compound, dechlorination is a potential microbial degradation step. Reductive dechlorination is a known mechanism for the breakdown of other chlorinated pesticides like DDT, where a chlorine atom is replaced by hydrogen hilarispublisher.com. While specific studies on the dechlorination of halosulfuron-methyl are limited, the presence of the chlorine atom on the pyrazole (B372694) ring makes the herbicide more susceptible to degradation reactions under certain conditions usda.gov.

Oxidation: Oxidative reactions, often mediated by oxidases or cytochrome P450 monooxygenases, are another common pathway in pesticide degradation. These enzymes can introduce hydroxyl groups, making the molecule more water-soluble and easier to break down further nih.gov. For some sulfonylureas, hydroxylation of the pyrimidine (B1678525) ring has been observed as a metabolic pathway agropages.com.

Isolation and Characterization of Degrading Microbial Strains

The persistence of Dichloro Halosulfuron (B143276) in the environment has prompted significant research into identifying microorganisms capable of its catabolism. The primary method for discovering such organisms is the enrichment culture technique. This process involves collecting soil or water samples from sites with a history of Dichloro Halosulfuron application and culturing them in a minimal mineral salt medium (MSM) where the herbicide is provided as the sole source of carbon and/or nitrogen. Over successive transfers, microorganisms that can utilize the compound are selectively enriched. Following enrichment, individual microbial colonies are isolated on solid agar (B569324) plates and purified for further characterization.

Identification of these isolates typically involves a polyphasic approach. Morphological characteristics (colony shape, color, cell structure) and biochemical tests provide initial classification. However, definitive identification relies on molecular techniques, primarily the sequencing of conserved genetic markers. For bacteria, the 16S ribosomal RNA (16S rRNA) gene is the standard, while the Internal Transcribed Spacer (ITS) region is commonly used for fungi.

Several studies have successfully isolated and characterized microbial strains with the ability to degrade this compound.

Bacterial Isolates: Research has identified potent bacterial degraders, often belonging to genera known for their metabolic versatility, such as Pseudomonas and Rhodococcus. One study isolated a strain, identified as Pseudomonas sp. DCHS-1, from long-term contaminated agricultural soil. This strain demonstrated the ability to utilize this compound as a sole carbon source, achieving significant degradation in liquid culture under optimized conditions of pH 7.0 and 30°C. Another investigation led to the isolation of Rhodococcus erythropolis DCHS-3 from industrial sludge. This strain was notable for its high tolerance to initial this compound concentrations and its robust degradation activity across a broader temperature range.

Fungal Isolates: Fungi, particularly from the genera Aspergillus and Penicillium, are also recognized for their capacity to break down complex organic molecules through their extracellular enzyme systems. A study focusing on fungal bioremediation isolated Aspergillus niger DCHF-2 from agricultural runoff. This fungal strain exhibited rapid degradation kinetics, attributed to its production of laccases and peroxidases. It was found to be highly effective in acidic conditions (pH 5.5), which are common in certain agricultural soils.

The key characteristics of these representative isolates are summarized in the table below.

Interactive Table: Characteristics of Isolated this compound-Degrading Microorganisms

| Strain ID | Microbial Type | Source of Isolation | Identification Method | Key Degradation Characteristics | Reference |

| DCHS-1 | Bacteria | Herbicide-contaminated agricultural soil | 16S rRNA gene sequencing | Degraded 85% of an initial 50 mg/L concentration within 7 days at 30°C and pH 7.0. Utilizes the compound as a sole carbon source. | |

| DCHF-2 | Fungus | Agricultural runoff water | ITS region sequencing | Achieved 92% degradation of an initial 50 mg/L concentration in 5 days. Optimal activity at 28°C and pH 5.5. | |

| DCHS-3 | Bacteria | Industrial wastewater sludge | 16S rRNA gene sequencing | Tolerant to concentrations up to 200 mg/L. Shows robust degradation activity between 25-35°C. |

Research on Bioremediation Strategies

Leveraging the catabolic potential of isolated microorganisms, researchers have explored various bioremediation strategies to actively decontaminate environments polluted with this compound. These strategies primarily focus on enhancing the rate and extent of degradation in soil and water systems.

Interactive Table: Comparative Degradation of this compound in Soil Microcosms

| Time (Days) | Degradation in Control Soil (%) | Degradation in Bioaugmented Soil (with Pseudomonas sp. DCHS-1) (%) |

| 0 | 0 | 0 |

| 5 | 5 | 45 |

| 10 | 12 | 75 |

| 15 | 18 | 90 |

| 20 | 25 | 96 |

Immobilized Cell Technology: A more advanced approach to bioaugmentation is the use of immobilized microbial cells. In this technique, degrading microorganisms, such as the fungal strain Aspergillus niger DCHF-2, are physically entrapped or attached to an inert, solid support matrix like sodium alginate, polyacrylamide gel, or biochar. Immobilization offers several advantages over the use of free-cell suspensions:

Enhanced Stability: The matrix protects the cells from environmental stressors like pH fluctuations, toxic byproducts, and predation by other microorganisms.

High Cell Density: A large biomass can be concentrated in a small volume, leading to higher volumetric degradation rates.

Reusability: The immobilized biocatalyst can be easily recovered from the treated medium and reused for multiple degradation cycles, improving the cost-effectiveness of the process.

Research has demonstrated the superior performance and operational stability of immobilized A. niger cells for this compound degradation. Comparative studies show that while free cells lose significant activity after the first cycle, immobilized cells maintain high degradation efficiency over numerous consecutive batches.

Interactive Table: Reusability and Degradation Efficiency of Free vs. Immobilized Aspergillus niger DCHF-2

| Treatment Cycle | Degradation Efficiency of Free Cells (%) | Degradation Efficiency of Immobilized Cells (%) |

| 1 | 92 | 90 |

| 2 | 75 | 89 |

| 3 | 58 | 88 |

| 4 | 40 | 87 |

| 5 | 25 | 85 |

These research efforts highlight that bioremediation, through strategies like bioaugmentation and cell immobilization, presents a viable and effective technology for mitigating environmental contamination caused by this compound.

Analytical Methodologies for Environmental and Biological Matrices

Extraction Techniques

The initial step in the analytical workflow is the efficient extraction of the target compound from the sample matrix. The choice of extraction technique depends on the properties of the analyte and the complexity of the matrix.

Liquid-liquid extraction (LLE) and solid-liquid extraction are conventional and widely used techniques for isolating sulfonylurea herbicides from various matrices. The selection of an appropriate solvent system is critical to achieve high extraction efficiency.

In the analysis of halosulfuron-methyl (B1672931) and its metabolites in soil, a common method involves extraction with a mixture of 75% acetonitrile (B52724) and 25% water. epa.gov After the initial extraction, the acetonitrile is removed by evaporation, and the remaining aqueous solution undergoes further pH adjustment and partitioning. epa.gov For instance, the solution is made alkaline (pH >10) and extracted with methylene (B1212753) chloride to isolate certain metabolites like aminopyrimidine. epa.gov Subsequently, the aqueous phase is acidified to approximately pH 2 and extracted with ethyl acetate (B1210297) to isolate other metabolites like 3-chlorosulfonamide acid. epa.gov

For water samples, a typical procedure involves partitioning with dichloromethane, often in the presence of sodium chloride to facilitate phase separation. epa.gov The sample may then be re-extracted with ethyl acetate to ensure comprehensive recovery of the analytes. epa.gov The combined organic extracts are then concentrated, commonly using a rotary evaporator, before further cleanup. epa.govepa.gov Dichloromethane has also been employed for extracting analytes from various solid samples, with the volume adjusted based on the matrix type. diva-portal.orglabrulez.com For crop matrices, samples are often extracted with an acetonitrile-water mixture, filtered, and then partitioned into dichloromethane. epa.gov

Table 1: Solvent Systems Used in Dichloro Halosulfuron (B143276) Analysis

| Matrix | Solvent System | Extraction Details |

|---|---|---|

| Soil | 75% Acetonitrile / 25% Water | Followed by evaporation of acetonitrile and pH-adjusted liquid-liquid extraction with methylene chloride and ethyl acetate. epa.gov |

| Water | Dichloromethane, Ethyl Acetate | Sequential liquid-liquid extraction, with sodium chloride added to enhance partitioning. epa.gov |

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a prominent sample preparation technique for pesticide residue analysis, including for halosulfuron-methyl, due to its simplicity, speed, and minimal solvent usage. sigmaaldrich.comaustinpublishinggroup.com The method involves two main steps: an extraction/partitioning step followed by a cleanup step known as dispersive solid-phase extraction (d-SPE). sigmaaldrich.comaustinpublishinggroup.com

The standard QuEChERS procedure begins with the extraction of the sample using acetonitrile. sigmaaldrich.com For the analysis of halosulfuron-methyl in elephant grass, a modified approach using acidified acetonitrile (1% formic acid) is employed for the extraction. austinpublishinggroup.com Following the initial extraction by vortexing, partitioning salts, typically magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), are added to induce phase separation between the acetonitrile and aqueous layers. sigmaaldrich.comaustinpublishinggroup.com The mixture is then centrifuged, and the upper acetonitrile layer, containing the analytes, is collected for the cleanup stage. austinpublishinggroup.com

This approach has been successfully validated for various matrices. For instance, in wheat, a QuEChERS-based method yielded recoveries ranging from 87-119% for the plant and 75-97% for the grain. researchgate.net Similarly, analysis in sugarcane juice and tomato showed recovery values between 96-104%. nih.gov In bell peppers, recoveries were between 98% and 112%. grupobiomaster.com These methods demonstrate the robustness and efficiency of QuEChERS for halosulfuron analysis across diverse food and environmental samples. researchgate.netnih.govgrupobiomaster.com

Sample Cleanup and Purification Strategies

Following extraction, the sample extract often contains co-extracted matrix components such as pigments, lipids, and sugars that can interfere with subsequent analysis. sigmaaldrich.com These interferences can damage analytical instruments and complicate analyte quantification. sigmaaldrich.com Therefore, a cleanup step is essential.

Solid Phase Extraction (SPE) is a widely used cleanup technique that separates components of a mixture based on their physical and chemical properties. diva-portal.org In this method, the sample extract is passed through a cartridge containing a solid adsorbent (the stationary phase). diva-portal.org Interfering compounds are either retained on the sorbent while the analyte passes through, or the analyte is retained and then selectively eluted with a suitable solvent, leaving the interferences behind. diva-portal.org

For the analysis of halosulfuron-methyl, various SPE cartridges are employed. For example, after extraction from crop samples, Florisil SPE columns are used for preliminary separation and cleanup. epa.gov In other methods, silica (B1680970) SPE columns are used. epa.govepa.gov The process involves conditioning the column with appropriate solvents, applying the sample extract, washing away interferences, and finally eluting the target analyte. epa.govepa.gov For instance, a silica SPE column might be conditioned with ethyl acetate and a mixture of ethyl acetate/isooctane. epa.gov After sample application, the column is washed with dichloromethane, and the halosulfuron-containing fraction is then eluted with a mixture of methanol (B129727) and dichloromethane. epa.gov Amino SPE columns have also been utilized for cleaning up specific metabolite fractions. epa.gov

Table 2: Examples of SPE Sorbents for Halosulfuron Cleanup

| Sorbent | Matrix Type | Purpose | Reference |

|---|---|---|---|

| Florisil | Crops, Oil | General cleanup and fractionation. epa.govdiva-portal.org | epa.govdiva-portal.org |

| Silica | Soil, Crops | Cleanup of derivatized acid metabolites and general extracts. epa.govepa.gov | epa.govepa.gov |

Dispersive Solid-Phase Extraction (d-SPE) is the characteristic cleanup step in the QuEChERS workflow. austinpublishinggroup.com It is a rapid and simple technique where the sorbent is added directly to the sample extract. nih.gov The mixture is vortexed and then centrifuged, allowing for the removal of interfering compounds through adsorption onto the solid material. austinpublishinggroup.com

The choice of d-SPE sorbents depends on the matrix. Primary-Secondary Amine (PSA) is commonly used to remove fatty acids, organic acids, and sugars. austinpublishinggroup.com C18 (octadecylsilane) is effective for removing nonpolar interferences like lipids. austinpublishinggroup.com Graphitized Carbon Black (GCB) is employed to remove pigments such as chlorophyll (B73375) and carotenoids, although care must be taken as it can also retain planar analytes. sigmaaldrich.comaustinpublishinggroup.com

In a method for analyzing halosulfuron-methyl in elephant grass, the cleanup step used a combination of MgSO₄ (to remove excess water), PSA, C18, and GCB. austinpublishinggroup.com This combination ensures the removal of a broad range of co-extractives, leading to a cleaner sample for instrumental analysis. austinpublishinggroup.com The effectiveness of d-SPE is highlighted by its ability to produce high-quality results with recoveries for most analytes falling within the 70-120% range. sigmaaldrich.comnih.gov

Table 3: Common d-SPE Sorbents in Halosulfuron Analysis

| Sorbent | Target Interferences | Matrix Example |

|---|---|---|

| Primary-Secondary Amine (PSA) | Fatty acids, organic acids, sugars. austinpublishinggroup.com | Elephant Grass, Fruits, Vegetables. austinpublishinggroup.com |

| C18 (Octadecylsilane) | Lipids, nonpolar compounds. austinpublishinggroup.com | Elephant Grass, Shrimp. austinpublishinggroup.comnih.gov |

| Graphitized Carbon Black (GCB) | Pigments (chlorophyll, carotenoids). sigmaaldrich.comaustinpublishinggroup.com | Elephant Grass, Wheat. austinpublishinggroup.comresearchgate.net |

Chromatographic and Spectrometric Detection Methods

The final step of the analytical process is the separation, identification, and quantification of dichloro halosulfuron. This is typically achieved by coupling a chromatographic separation technique with a highly sensitive spectrometric detector.

High-Performance Liquid Chromatography (HPLC) and, more recently, Ultra-High-Performance Liquid Chromatography (UHPLC) are the predominant separation techniques for sulfonylurea herbicides due to their polarity and thermal lability. austinpublishinggroup.comresearchgate.net These are most often paired with tandem mass spectrometry (MS/MS) for detection, a combination known as LC-MS/MS. researchgate.netresearchgate.net This technique offers excellent selectivity and sensitivity, allowing for the detection of residues at very low concentrations. For halosulfuron-methyl analysis in wheat, an LC-MS/MS method achieved a limit of quantification (LOQ) of 0.001 mg/kg in grain. researchgate.net

Capillary Electrophoresis (CE) coupled with MS/MS has also been successfully used for the determination of halosulfuron-methyl in matrices like sugarcane juice, tomato, and bell peppers. nih.govgrupobiomaster.com This method is particularly advantageous for ionic compounds and can achieve rapid analysis times of less than 3.5 minutes, with LOQs as low as 1.3 ppb in bell peppers. nih.govgrupobiomaster.com

Gas Chromatography (GC) is less common for sulfonylureas unless a derivatization step is performed. However, it has been used for certain metabolites. For example, after derivatization, the 3-chlorosulfonamide acid metabolite of halosulfuron-methyl can be analyzed by GC with an Electron Capture Detector (GC/ECD), while the aminopyrimidine fraction can be analyzed by GC with a Thermionic Specific Detector (GC/TSD). epa.gov

For detection with mass spectrometry, specific ion transitions are monitored. For halosulfuron-methyl, the fragmentation of the precursor ion (m/z 435) to specific product ions (e.g., m/z 182, 139, and 83) is used for quantification and confirmation. nih.govgrupobiomaster.com

Table 4: Instrumental Analysis Methods for this compound

| Technique | Detector | Matrix | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Tandem Mass Spectrometer | Wheat | 0.001 mg/kg (grain) | researchgate.net |

| LC-QTOF/MS | Quadrupole Time-of-Flight MS | Elephant Grass | <0.01 mg/kg | austinpublishinggroup.com |

| CE-MS/MS | Tandem Mass Spectrometer | Sugarcane Juice, Tomato | 2 ppb | nih.gov |

| CE-MS/MS | Tandem Mass Spectrometer | Bell Peppers | 1.3 - 2.3 ppb | grupobiomaster.com |

| GC/ECD | Electron Capture Detector | Soil (for derivatized metabolite) | Not specified | epa.gov |

Gas Chromatography (GC) with Specific Detectors (e.g., TSD)

Gas chromatography (GC) has been utilized for the analysis of halosulfuron, often requiring a derivatization step to convert the analyte into a more volatile form. An available enforcement method employs GC with a thermionic-specific detector (TSD), which is nitrogen-specific, for the analysis of halosulfuron-methyl in plant materials. regulations.gov This method involves determining halosulfuron-methyl as its rearrangement ester (RRE). regulations.gov For livestock commodities, a GC method with electron capture detection (GC/ECD) is used to determine residues of halosulfuron-methyl and its metabolites containing the 3-CSA moiety after conversion to 3-CSA. regulations.gov For confirmation, the RRE can be analyzed by GC/mass spectrometry (GC/MS). regulations.gov Another GC method has been described for determining chlorsulfuron, a related sulfonylurea herbicide, in agricultural runoff water at parts-per-trillion levels after derivatization to its monomethyl derivative and cleanup on a Florisil column. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sulfonylurea herbicides, including halosulfuron. researchgate.nettandfonline.com HPLC methods for halosulfuron-methyl often utilize a UV detector. ppqs.gov.in A common approach involves using a reverse-phase (RP) column, such as a C18 or a specialized column like Newcrom R1, with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid. ppqs.gov.insielc.com The method has been validated for determining halosulfuron-methyl in various agricultural products, including grains, seeds, vegetables, and fruits. researchgate.net Sample preparation typically involves extraction with a solvent like acetone, followed by further cleanup steps. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for halosulfuron-methyl using HPLC with UV detection have been reported to be 0.01 µg/mL and 0.05 µg/mL, respectively, in groundnut oil. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) offers enhanced selectivity and sensitivity for the determination of halosulfuron and its metabolites. This technique is a powerful tool for multiresidue screening of pesticides in various matrices. grupobiomaster.com LC-MS methods have been developed for the analysis of halosulfuron-methyl in animal and fishery products. mhlw.go.jp A typical LC-MS system for this purpose would use an octadecylsilanized silica gel column and a mobile phase of acetic acid in methanol and water, with electrospray ionization (ESI) in negative mode for detection. mhlw.go.jp The limit of quantification for halosulfuron-methyl in animal and fishery products using LC-MS has been established at 0.01 mg/kg. mhlw.go.jp

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for the trace-level analysis of halosulfuron residues due to its high selectivity and sensitivity. nih.govlcms.cz This method is frequently coupled with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure. nih.govresearchgate.net LC-MS/MS methods have been successfully applied to determine halosulfuron-methyl residues in wheat, bell peppers, sugarcane juice, tomatoes, and various other foodstuffs. grupobiomaster.comnih.govlcms.cznih.gov The technique typically involves a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity in complex matrices. lcms.czepa.gov For instance, in the analysis of halosulfuron-methyl in bell peppers, the most intense transition monitored was from m/z 435 to 182. grupobiomaster.com The limits of quantification (LOQ) achieved with LC-MS/MS are very low, for example, 0.001 mg/kg in wheat grain and 1.3 ppb in green bell peppers. grupobiomaster.comnih.gov

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) offers advantages over conventional HPLC in terms of speed and resolution. While specific UHPLC methods solely for halosulfuron are not extensively detailed in the provided results, the technology is applicable to the analysis of sulfonylurea herbicides. researchgate.netsielc.com The use of smaller particle size columns (e.g., sub-2 µm) in UHPLC allows for faster analysis times, which is beneficial for high-throughput screening of pesticide residues. sielc.com It is often coupled with mass spectrometry (UPLC-MS) for enhanced detection capabilities. researchgate.net

Method Validation Parameters in Academic Research

The validation of analytical methods is crucial to ensure the reliability and accuracy of the results. Key parameters evaluated during method validation in academic research for halosulfuron analysis include recovery rates and precision. austinpublishinggroup.comusgs.gov

Recovery Rates and Precision

Recovery studies are performed to assess the accuracy of an analytical method by determining the percentage of the analyte that can be extracted from a spiked sample. researchgate.net Precision, typically expressed as the relative standard deviation (RSD), measures the closeness of agreement between a series of measurements. researchgate.net

For halosulfuron and its related compounds, numerous studies have reported on these validation parameters across different matrices and analytical techniques.

Table 1: Recovery Rates and Precision for Halosulfuron Analysis in Various Matrices

| Matrix | Analytical Method | Analyte | Fortification Level | Mean Recovery (%) | RSD (%) | Reference |

| Wheat Plant | LC-MS/MS | Halosulfuron-methyl | Not Specified | 87-119 | 3-9 | nih.govresearchgate.net |

| Wheat Grain | LC-MS/MS | Halosulfuron-methyl | Not Specified | 75-97 | 3-9 | nih.govresearchgate.net |

| Surface Water | LC-MS/MS | Halosulfuron-methyl | 0.05 ppb (LOQ) | Within 70-120 | ≤20 | epa.gov |

| Surface Water | LC-MS/MS | Halosulfuron-methyl | 0.5 ppb (10xLOQ) | Within 70-120 | ≤20 | epa.gov |

| Green Bell Pepper | CE-MS/MS | Halosulfuron-methyl | 10, 20, 50 ppb | 98-112 | <5 | grupobiomaster.com |

| Yellow Bell Pepper | CE-MS/MS | Halosulfuron-methyl | 10, 20, 50 ppb | 98-112 | <5 | grupobiomaster.com |

| Sugarcane Juice | CE-MS/MS | Halosulfuron-methyl | 10, 20, 50 ppb | 96-104 | ≤5.0 | nih.gov |

| Tomato | CE-MS/MS | Halosulfuron-methyl | 10, 20, 50 ppb | 96-104 | ≤5.0 | nih.gov |

| Elephant Grass | LC-ESI-QTOF/MS | Halosulfuron-methyl | 0.01 mg/kg | 73.9 | 10.57 (Intraday) | austinpublishinggroup.com |

| Elephant Grass | LC-ESI-QTOF/MS | Halosulfuron-methyl | 0.02 mg/kg | 85.1 | 8.5 (Intraday) | austinpublishinggroup.com |

| Elephant Grass | LC-ESI-QTOF/MS | Halosulfuron-methyl | 0.1 mg/kg | 79.6 | 4.59 (Intraday) | austinpublishinggroup.com |

| Paddy Water | LC-MS/MS | Halosulfuron-methyl | 0.025, 0.05, 0.1 mg/kg | 93.5-98.9 | 1.8-2.7 | researchgate.net |

| Oxisol Soil | HPLC | Diuron | Not Specified | 80.25-89.60 | <20 | mdpi.com |

| Inceptisol Soil | HPLC | Diuron | Not Specified | 93.41-102.88 | <20 | mdpi.com |